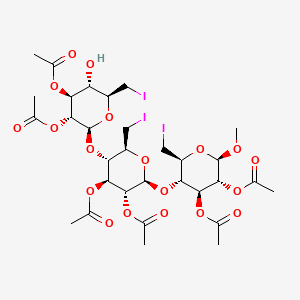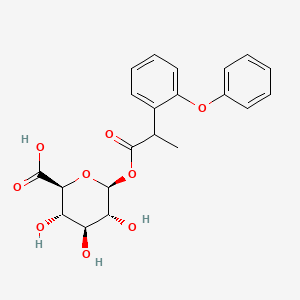
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C20H26O9 and a molecular weight of 410.42 g/mol . It is a white crystalline solid with a melting point of 90-92°C . This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by acetylation and isopropylidene formation. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using acetyl groups to form 2,6-di-O-acetyl-galactopyranoside.
Isopropylidene Formation: The 3,4-hydroxyl groups are then protected using isopropylidene to form 3,4-O-isopropylidene-galactopyranoside.
Attachment of 4-Methoxyphenyl Group: Finally, the 4-methoxyphenyl group is attached to the galactopyranoside core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl and isopropylidene groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism and glycosylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside: This compound has similar protective groups but differs in the number and position of acetyl groups.
4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside: This compound has benzyl groups instead of acetyl groups.
Uniqueness
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside is unique due to its specific combination of protective groups, which provides distinct reactivity and stability properties. This makes it particularly useful in synthetic chemistry and biochemical research .
Propriétés
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-7-acetyloxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-11(21)24-10-15-16-17(29-20(3,4)28-16)18(25-12(2)22)19(27-15)26-14-8-6-13(23-5)7-9-14/h6-9,15-19H,10H2,1-5H3/t15-,16+,17+,18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCRSYRJAUIQA-ICBNADEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
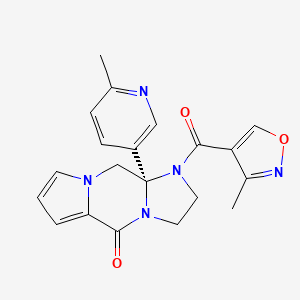
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
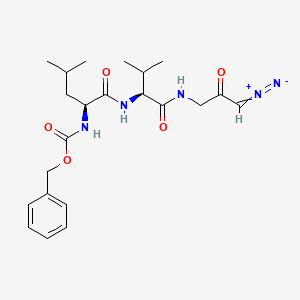
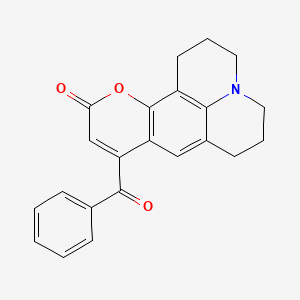
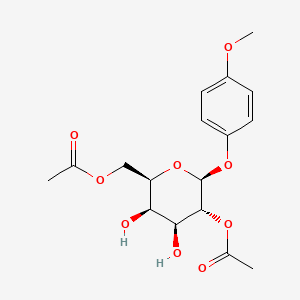
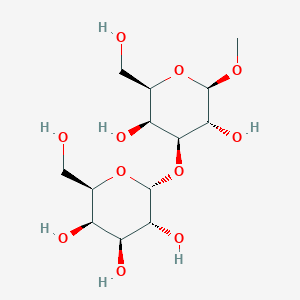
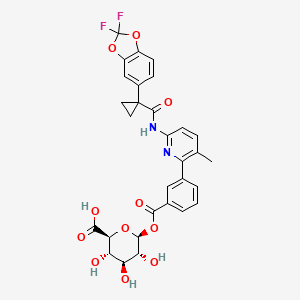
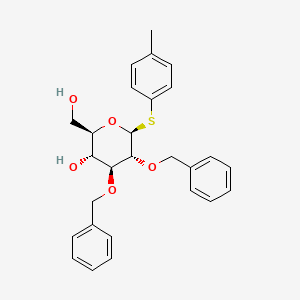
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B8199115.png)
